Molecular weight and formula of 2,5-Dibromo-4-methylbenzaldehyde
Molecular weight and formula of 2,5-Dibromo-4-methylbenzaldehyde
An In-depth Technical Guide to 2,5-Dibromo-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dibromo-4-methylbenzaldehyde, a key aromatic aldehyde intermediate. The document details its fundamental chemical and physical properties, including its molecular formula and precise molecular weight. A significant portion of this guide is dedicated to outlining a robust synthetic protocol and established analytical methodologies for its characterization, supported by spectroscopic data. Furthermore, the guide explores the compound's reactivity and its established applications, particularly within the realm of organic synthesis and as a building block for complex molecular architectures relevant to pharmaceutical and materials science research. The information presented herein is intended to equip researchers and professionals in drug development with the critical knowledge required for the effective utilization and further investigation of this versatile chemical entity.
Core Molecular Attributes
2,5-Dibromo-4-methylbenzaldehyde is a disubstituted aromatic aldehyde. The strategic placement of two bromine atoms and a methyl group on the benzaldehyde scaffold imparts specific reactivity and physical properties that are of significant interest in synthetic chemistry.
Molecular Formula and Weight
The fundamental identity of a chemical compound is defined by its molecular formula and weight. These parameters are crucial for stoichiometric calculations in chemical reactions and for mass spectrometry-based analytical techniques.
Chemical Structure and Identification
The structural arrangement of atoms dictates the molecule's chemical behavior. The IUPAC name for this compound is 2,5-Dibromo-4-methylbenzaldehyde.
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CAS Number: 706820-09-9[1]
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SMILES: O=CC1=CC(Br)=C(C=C1Br)C[1]
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InChI Key: ZRLRTUFATSTXBQ-UHFFFAOYSA-N[2]
The molecular structure is visualized below:
Caption: A generalized workflow for the synthesis of 2,5-Dibromo-4-methylbenzaldehyde.
Experimental Protocol: Bromination of 4-methylbenzaldehyde (Illustrative)
This is an illustrative protocol and requires optimization and adherence to all laboratory safety procedures.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylbenzaldehyde in a suitable inert solvent (e.g., dichloromethane or acetic acid).
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Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent from the dropping funnel. The addition should be controlled to maintain the reaction temperature. A Lewis acid catalyst, such as iron(III) bromide, may be required.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.
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Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound. Standard spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.
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Aldehydic Proton (-CHO): A singlet in the region of 9.5-10.5 ppm. [4][5] * Aromatic Protons: Two singlets in the aromatic region (typically 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.
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Methyl Protons (-CH₃): A singlet around 2.4-2.6 ppm. [4][5]* ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (including those attached to bromine, the methyl group, and the aldehyde), and the methyl carbon.
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190 ppm. [5] * Aromatic Carbons: Multiple signals in the range of 120-145 ppm.
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Methyl Carbon (-CH₃): A signal in the aliphatic region, around 20-25 ppm. [5]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~2820 and ~2720 | Aldehyde C-H stretch (Fermi doublet) [5] |
| ~1700 | Strong C=O stretch (conjugated aldehyde) [4][5] |
| ~1600, ~1550 | Aromatic C=C ring stretches [5] |
| ~800-900 | C-H out-of-plane bending for substituted benzene |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern, which aids in structural elucidation. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.
Reactivity and Applications
The chemical reactivity of 2,5-Dibromo-4-methylbenzaldehyde is dominated by the aldehyde functional group and the two bromine substituents on the aromatic ring. This dual reactivity makes it a valuable intermediate in organic synthesis.
Reactions of the Aldehyde Group
The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations, including:
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Oxidation: To form the corresponding carboxylic acid.
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Reduction: To yield the corresponding benzyl alcohol.
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Wittig Reaction: To form alkenes.
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Reductive Amination: To synthesize secondary and tertiary amines.
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Condensation Reactions: Such as the Knoevenagel condensation. [6]
Reactions Involving the Bromine Atoms
The bromine atoms can be substituted or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This is particularly relevant in the synthesis of complex molecules for drug discovery and materials science.
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Palladium-Catalyzed Cross-Coupling Reactions:
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Suzuki Coupling: For the formation of C-C bonds with boronic acids.
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Heck Coupling: For the formation of C-C bonds with alkenes.
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Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
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Buchwald-Hartwig Amination: For the formation of C-N bonds.
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The differential reactivity of the two bromine atoms, although not pronounced, may allow for selective functionalization under carefully controlled conditions.
Applications in Drug Development and Materials Science
Substituted benzaldehydes are important precursors in the synthesis of a wide range of biologically active compounds and functional materials. 2,5-Dibromo-4-methylbenzaldehyde serves as a versatile building block for:
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Active Pharmaceutical Ingredients (APIs): The dibrominated scaffold allows for the systematic exploration of chemical space in lead optimization by introducing diverse substituents through cross-coupling reactions. [7]* Molecular Probes and Ligands: The ability to introduce different functionalities at the 2 and 5 positions is valuable for designing specific ligands for biological targets.
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Organic Electronic Materials: The core structure can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
2,5-Dibromo-4-methylbenzaldehyde should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. It is classified as an irritant and may be harmful if swallowed or inhaled. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,5-Dibromo-4-methylbenzaldehyde is a valuable and versatile intermediate in organic synthesis. Its well-defined molecular structure and predictable reactivity make it an important tool for researchers in academia and industry. This guide has provided a comprehensive overview of its core properties, synthesis, characterization, and applications, with the aim of facilitating its effective use in the development of novel chemical entities.
References
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